molecular formula Cl4Li2Pd B103319 Lithium tetrachloropalladate(II) CAS No. 15525-45-8

Lithium tetrachloropalladate(II)

Cat. No. B103319
CAS RN: 15525-45-8
M. Wt: 262.2 g/mol
InChI Key: CVYYJWVQORMAOY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium tetrachloropalladate(II) is a chemical compound that serves as a precursor in various palladium-catalyzed reactions. It is particularly useful in the synthesis of palladium complexes, which are relevant in the field of catalysis and organic synthesis. The compound is characterized by the presence of lithium ions and tetrachloropalladate(II) anions.

Synthesis Analysis

The synthesis of lithium tetrachloropalladate(II) can be achieved through the reaction of palladium ligands with lithium salts. In one study, the reaction of the ligand (4S, 7R)-7,8,8-trimethyl-1-phenyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole with lithium tetrachloropalladate results in the formation of a trans-Pd(LH)2Cl2 complex. This complex can further undergo cyclopalladation to yield [PdLCl]2. The synthesis process is confirmed through spectroscopic methods and single crystal X-ray analyses, ensuring the accuracy of the molecular structure obtained .

Molecular Structure Analysis

The molecular structure of the complexes derived from lithium tetrachloropalladate(II) is determined using single crystal X-ray analyses. The study mentioned above reports the refinement of the structures to R values of 0.028 and 0.036, indicating high precision in the structural determination. The trans-Pd(LH)2Cl2 complex and the cyclopalladated [PdLCl]2 are examples of the molecular structures that can be analyzed from reactions involving lithium tetrachloropalladate(II) .

Chemical Reactions Analysis

Lithium tetrachloropalladate(II) is involved in the formation of palladium complexes that can undergo further chemical reactions, such as cyclopalladation. The initial reaction with a chiral heterocyclic ligand leads to the formation of a palladium complex, which then undergoes cyclopalladation to form a dimeric structure. These reactions are crucial for the development of catalysts and other applications in organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of lithium tetrachloropalladate(II) are not detailed in the provided papers, the hydration structure of the lithium ion, which is a component of lithium tetrachloropalladate(II), has been studied extensively. The lithium ion exhibits a fourfold coordination with a tendency for some fivefold coordination. The hydration structure is nearly tetrahedral, and the water molecules in the first hydration shell are significantly polarized. These properties of the lithium ion can influence the behavior of lithium tetrachloropalladate(II) in solution and may affect its reactivity and interaction with other molecules .

Scientific Research Applications

  • Palladium(II) Cleavage of Allylsilanes : Lithium tetrachloropalladate(II) is used in cleaving allylsilanes in hydroxylic solvents, resulting in allyl-palladium complexes and organic cleavage products. This process is stoichiometric and not catalytic in palladium, involving a rapid metal-ion cleavage that produces an allyl-metal complex and chlorosilane (Kliegman, 1971).

  • Aromatic Metalation Reactions with Aldoximes and Ketoximes : Lithium tetrachloropalladate(II) facilitates ortho metalation in reactions with various aromatic aldoximes and ketoximes, leading to chloro-bridged complexes with palladium-carbon σ-bonding and palladium-nitrogen coordinate bonding to oximes. This method also applies to O-acyl and O-methyl oximes (Onoue, Minami, & Nakagawa, 1970).

  • Preparation and Characterization of Cyclopalladated Complexes : Lithium tetrachloropalladate(II) reacts with 1-ethyl-2-phenylimidazole to form various palladium(II) complexes, including dichlorobis complexes and binuclear complexes. These complexes have been characterized using spectroscopic methods (Hiraki, Fuchita, Nakaya, & Takakura, 1979).

  • Formation of σ-Bonded Palladium(II) Complexes : Lithium tetrachloropalladate(II) reacts with 2-pyridylferrocene to yield ortho-palladated binuclear complexes. The σ-bonded structure of these complexes has been studied through IR and NMR spectroscopy and other chemical reactions (Kasahara, Izumi, & Maemura, 1977).

  • Cyclopalladation of Phenylpyrimidines : Lithium tetrachloropalladate is used in the cyclopalladation of phenylpyrimidines. The resulting products are characterized by NMR studies, with selective metallation observed in various phenylpyrimidine derivatives (Caygill, Hartshorn, & Steel, 1990).

  • Complex Formation with Various Organic Compounds : Lithium tetrachloropalladate(II) interacts with compounds like [π-(Dimethylaminomethyl)-cyclopentadienyl]tetraphenylcyclobutadienecobalt(I) to form ortho-palladated binuclear complexes. These complexes have been analyzed through IR and NMR spectroscopy (Izumi, Maemura, Endoh, Oikawa, Zakozi, & Kasahara, 1981).

  • Formation of σ-Bonded Palladium(II) Complexes with Oxazolines : Interaction of lithium tetrachloropalladate(II) with 2-aryl-4,4-dimethyl-2-oxazolines leads to the formation of dichlorobis and cyclopalladated binuclear complexes. These complexes are characterized using IR and NMR spectroscopy (Izumi, Watabe, & Kasahara, 1981).

Safety And Hazards

Lithium tetrachloropalladate(II) can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of Lithium tetrachloropalladate(II) are not explicitly mentioned in the search results. As it is used as a catalyst in organic reactions , it may continue to find applications in various chemical processes.

properties

IUPAC Name

dilithium;tetrachloropalladium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYYJWVQORMAOY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4Li2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium tetrachloropalladate(II)

Citations

For This Compound
129
Citations
H Onoue, K Minami, K Nakagawa - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
Ortho metalation by palladium(II) was observed in the reaction of lithium tetrachloropalladate(II) with various aromatic aldoximes and ketoximes in methanol in the presence of sodium …
Number of citations: 196 www.journal.csj.jp
AC Cope, EC Friedrich - Journal of the American Chemical …, 1968 - ACS Publications
Potassium tetrachloroplatinate (II) and lithium tetrachloropalladate (II) react readily with N, N-dimethyl-benzylamine to give di-^-chloro-bis (N, N-dimethylbenzylamine-2-C, N) diplatinum …
Number of citations: 726 pubs.acs.org
YJ Wu, YH Liu, KL Ding, HZ Yuan, XA Mao - Journal of organometallic …, 1995 - Elsevier
A series of cyclopalladated anils of benzoylferrocene with the general formula [ Pd {(η 5 - C 5 H 5 ) Fe } (η 5 - C 5 H 3 CPh  NAr ) Cl ( PPh 3 )] (Ar = a variety of substituted phenyls and …
Number of citations: 1 www.sciencedirect.com
A Kasahara, T Izumi, M Maemura - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
2-Pyridylferrocene reacts with lithium tetrachloropalladate(II) in the presence of sodium acetate to give an ortho-palladated binuclear complex (4). The σ-bonded structure of 4 was …
Number of citations: 62 www.journal.csj.jp
M Nonoyama - Journal of organometallic chemistry, 1984 - Elsevier
2-(1-Pyrrolyl)pyridine (Hplp) is cyclometallated with lithium tetrachloropalladate(II) and hexahalogenotetrakis(tri-n-butylphosphine)dirhodium(III) to give [PdCl(plp)] 2 and [RhX 2 (plp(…
Number of citations: 18 www.sciencedirect.com
JM Kliegman - Journal of Organometallic Chemistry, 1971 - Elsevier
Lithium tetrachloropalladate(II), lithium dichlorodiacetatopalladate(II); and palladium(II) acetate cleave allylsilanes in hydroxylic solvents to give allyl-palladium complexes and organic …
Number of citations: 54 www.sciencedirect.com
M Nonoyama, S Kajita - Transition Metal Chemistry, 1981 - Springer
Cyclometallation of 2-(2-thienyl)pyridine and 2-(3-thienyl)pyridine with palladium(II), rhodium(III) and ruthenium(II) Page 1 Transition Met. Chem. 6, 163-165 (1981) Cyclometallation of …
Number of citations: 18 link.springer.com
AM Yurkevich, EG Chauser, IP Rudakova - Bioinorganic Chemistry, 1977 - Elsevier
The complexes of adenosine, methylcobalamin, adenosylcobalamin and the derivatives of adenosylcobalamin with tetrachloropalladate (II) are described. The compositions of the …
Number of citations: 7 www.sciencedirect.com
T Izumi, M Maemura, K Endoh, T Oikawa… - Bulletin of the …, 1981 - journal.csj.jp
[π-(Dimethylaminomethyl)cyclopentadienyl]tetraphenylcyclobutadienecobalt(I) reacts with lithium tetrachloropalladate(II) in the presence of sodium acetate to give an ortho-palladated …
Number of citations: 27 www.journal.csj.jp
T Izumi, H Watabe, A Kasahara - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
Reactions of 2-phenyl-4,4-dimethyl-2-oxazoline with lithium tetrachloropalladate(II) and palladium(II) acetate give dichlorobis(2-phenyl-4,4-dimethyl-2-oxazoline,3-N)palladium(II) and a …
Number of citations: 39 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.